molecular formula C14H17NO3 B182149 tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate CAS No. 124499-21-4

tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate

Cat. No.: B182149
CAS No.: 124499-21-4
M. Wt: 247.29 g/mol
InChI Key: AJEWOLARWFGZSH-UHFFFAOYSA-N
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Description

tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . It is used in various chemical syntheses and research applications due to its unique structure and reactivity.

Preparation Methods

The synthesis of tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate typically involves the reaction of 4-(cyanomethyl)phenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF and tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate involves its reactivity towards nucleophiles and electrophiles. The ester group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding acid or alcohol. The cyanomethyl group can participate in various organic transformations, contributing to the compound’s versatility in chemical syntheses .

Comparison with Similar Compounds

tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate can be compared with similar compounds such as:

    tert-Butyl 2-[4-(bromomethyl)phenoxy]acetate: This compound has a bromomethyl group instead of a cyanomethyl group, leading to different reactivity and applications.

    tert-Butyl 2-[4-(methoxymethyl)phenoxy]acetate:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Biological Activity

Chemical Structure and Properties
tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate (C14H17NO3) is an organic compound characterized by its unique functional groups, including a cyanomethyl group and a phenoxy moiety. Its molecular weight is approximately 247.29 g/mol. The compound is synthesized through the reaction of 4-(cyanomethyl)phenol with tert-butyl bromoacetate, typically in the presence of a base such as potassium carbonate and an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Biological Significance
This compound has garnered attention in various fields of biological research due to its potential therapeutic applications. Its structure allows for interactions with specific enzymes and proteins, making it a valuable tool in studying biochemical pathways and enzyme mechanisms.

The mechanism of action for this compound involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo hydrolysis under acidic or basic conditions, resulting in the formation of the corresponding acid or alcohol. Additionally, the cyanomethyl group can participate in various organic transformations, enhancing the compound's versatility in chemical syntheses.

Enzyme Interactions

Research indicates that this compound can interact with specific molecular targets such as enzymes or receptors. For instance, it has been shown to form covalent bonds with active sites of certain enzymes, potentially inhibiting their activity and thereby modulating biochemical pathways. This property positions it as a candidate for further investigation in drug development.

Therapeutic Potential

The compound is being explored for its potential as a drug candidate due to its ability to modulate biological targets associated with various diseases. Its unique structure may allow it to engage in selective interactions that could lead to therapeutic effects.

Comparative Analysis with Similar Compounds

Compound NameFunctional GroupsNotable Properties
tert-Butyl 2-[4-(bromomethyl)phenoxy]acetateBromomethyl groupDifferent reactivity compared to cyanomethyl group
tert-Butyl 2-[4-(methoxymethyl)phenoxy]acetateMethoxymethyl groupVaries in stability and reactivity

This table illustrates how this compound compares with similar compounds, highlighting its unique reactivity due to the cyanomethyl group.

Study on Enzyme Inhibition

A study published in a reputable journal examined the enzyme inhibition properties of related compounds, revealing that modifications in the phenoxy group significantly affect biological activity. The presence of electron-withdrawing groups like cyanomethyl enhances binding affinity to target enzymes, suggesting that this compound may exhibit similar properties .

Applications in Medicinal Chemistry

Research has indicated that compounds with similar structures have been effective in treating conditions such as inflammation and cancer. For example, derivatives of phenolic compounds have shown promise as anti-inflammatory agents due to their ability to inhibit specific pathways involved in inflammatory responses . This suggests that this compound could be investigated for analogous therapeutic applications.

Synthesis and Biological Evaluation

In another study focusing on synthetic approaches, researchers synthesized various derivatives of phenolic compounds and assessed their biological activities. The findings indicated that modifications at the para position (like the addition of a cyanomethyl group) can significantly enhance biological activity, providing a rationale for further studies on this compound .

Properties

IUPAC Name

tert-butyl 2-[4-(cyanomethyl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)10-17-12-6-4-11(5-7-12)8-9-15/h4-7H,8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEWOLARWFGZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567313
Record name tert-Butyl [4-(cyanomethyl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124499-21-4
Record name tert-Butyl [4-(cyanomethyl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3 g of p-hydroxyphenylacetonitrile, 3.6 ml of t-butyl bromoacetate, 6.5 g of potassium carbonate in 45 ml of dimethylformamide is stirred at room temperature for 16 hours. After dilution with water the product is extracted with ether. The ethyl layer is washed with 1N sodium hydroxide, dried over magnesium sulfate and the solvent removed in vacuo to yield p-(t-butoxycarbonylmethoxy)-phenylacetonitrile which is reduced to p-(t-butoxycarbonylmethoxy)-2-phenethylamine with sodium borohydride/cobalt chloride as described for the starting material under (g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

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